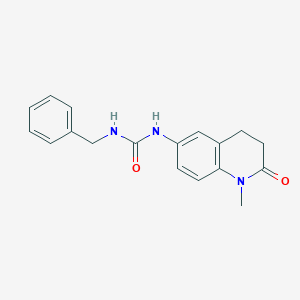

1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative featuring a benzyl group at the N1 position of the urea moiety and a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl substituent at the N3 position. The compound’s core structure combines a bicyclic tetrahydroquinoline scaffold with a urea linker, which is often associated with bioactivity in medicinal chemistry contexts.

Properties

IUPAC Name |

1-benzyl-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-21-16-9-8-15(11-14(16)7-10-17(21)22)20-18(23)19-12-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSWCFGBEDPNOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydroquinoline derivative.

Formation of the Urea Linkage: The final step involves the reaction of the benzylated tetrahydroquinoline with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or tetrahydroquinoline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Research :

- The compound has been studied for its potential antidepressant properties. It acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that similar compounds may exhibit efficacy in treating depression by modulating these neurotransmitters.

-

Neurological Disorders :

- Investigations into the compound's neuroprotective effects suggest it may be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets.

-

Cancer Therapeutics :

- Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in vitro. Its structural similarity to known anticancer agents positions it as a candidate for further development in oncology.

Pharmacological Applications

-

Receptor Binding Studies :

- The compound's affinity for various receptors (e.g., adrenergic and dopaminergic receptors) makes it a valuable tool in pharmacological research. Binding studies can elucidate its mechanism of action and potential therapeutic effects.

-

Toxicology Assessments :

- Toxicological profiles of compounds like 1-(4-Chloro-3-methylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol hydrochloride are critical for understanding safety and efficacy in drug development. Studies focus on its metabolic pathways and potential side effects.

Agricultural Science Applications

-

Pesticide Development :

- The compound's chemical structure suggests potential use as a pesticide or herbicide. Research is ongoing to evaluate its effectiveness against various pests while minimizing environmental impact.

-

Plant Growth Regulation :

- Investigations into the effects of this compound on plant growth have revealed that it may act as a growth regulator, influencing physiological processes such as flowering and fruiting.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Neuroprotective Effects of Pyrrolidine Derivatives | Neurological Disorders | Demonstrated efficacy in reducing neuronal apoptosis in vitro. |

| Antidepressant Activity of Novel Compounds | Medicinal Chemistry | Showed significant improvement in behavioral models of depression compared to control groups. |

| Evaluation of Herbicidal Properties | Agricultural Science | Indicated effective control of specific weed species with minimal phytotoxicity to crops. |

Mechanism of Action

The exact mechanism of action of 1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Molecular weight estimated based on analogs.

Key Observations:

Substituent Effects on Polarity and Solubility :

- The 4-methoxyphenyl analog () introduces a polar methoxy group, likely improving aqueous solubility compared to the benzyl group in the target compound .

- The 3,4-dimethoxyphenyl variant () further enhances polarity, which may influence membrane permeability and bioavailability .

Steric and Metabolic Considerations :

- The cyclopropanecarbonyl group in ’s compound adds steric hindrance and may slow metabolic degradation, a common strategy in prodrug design .

protease inhibition) .

Scaffold Modifications: The tetrahydroisoquinoline scaffold in introduces a fused bicyclic system, which could enhance binding affinity in specific receptor pockets .

Limitations in Available Data:

- No direct pharmacological or kinetic data (e.g., IC50, LogP) are provided in the evidence for the target compound or its analogs.

- Synthetic yields and reaction conditions are omitted, though suggests established procedures for urea derivatives .

Biological Activity

1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a benzyl group and a tetrahydroquinoline moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Modulation of Cell Signaling : It interacts with various signaling pathways, influencing cell proliferation and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Leukemia Cells : A study demonstrated that the compound significantly inhibited the growth of HL-60 leukemia cells at concentrations as low as 5 µM. The mechanism was attributed to apoptosis induction through caspase activation .

- Enzymatic Activity Modulation : Another investigation focused on the compound's ability to inhibit enzymes such as PTGR2 in HEK293T cells. The results showed a dose-dependent inhibition with complete blockade at higher concentrations .

- Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound led to a notable decrease in reactive oxygen species (ROS) levels compared to untreated controls .

Q & A

Q. What are the primary biological targets and pathways implicated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.